(Z)-2-(2-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
Description
(Z)-2-(2-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2-fluorobenzylidene group at the C2 position and a 2-methylallyloxy group at the C6 position. Aurones, a subclass of flavonoids, are known for their biological activities, particularly in oncology and virology. The Z-configuration of the benzylidene double bond is critical for maintaining structural integrity and binding affinity to biological targets, as demonstrated in related compounds .
Properties
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO3/c1-12(2)11-22-14-7-8-15-17(10-14)23-18(19(15)21)9-13-5-3-4-6-16(13)20/h3-10H,1,11H2,2H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYHJCYMQRFMEE-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure
The chemical formula of the compound is , and its structure features a benzofuran core with a fluorobenzylidene group and a methylallyloxy substituent. The presence of these functional groups is believed to contribute to its biological activities.
1. Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to (Z)-2-(2-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.4 | Inhibition of NF-κB activation |
| Compound B | SGC7901 (Gastric Cancer) | 8.86 | Induction of apoptosis |
| Compound C | HeLa (Cervical Cancer) | 35.62 | Cell cycle arrest |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle regulation.
2. Anti-inflammatory Activity
Benzofuran derivatives have also been reported to possess anti-inflammatory properties. In vitro studies demonstrated that certain analogs can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
| Study | Findings |
|---|---|
| Study on Compound D | Reduced NO and PGE2 levels in LPS-stimulated BV2 cells |
| Study on Compound E | Inhibition of COX-2 expression at 1 µg/mL |
These results indicate that (Z)-2-(2-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has been explored in various studies. Compounds structurally related to the target compound have shown activity against a range of pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal effect |
These findings highlight the potential of this compound as an antimicrobial agent.
Case Studies
A notable case study involved the synthesis and testing of several benzofuran derivatives, including (Z)-2-(2-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one. The study assessed their cytotoxicity against various cancer cell lines using MTT assays, revealing significant differences in potency based on structural variations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues in Oncology
Aurone derivatives with modifications to the benzylidene and benzofuran substituents exhibit diverse anticancer activities. Key comparisons include:
Table 1: Comparison of Anticancer Aurone Derivatives
Key Observations :
- Substituent Effects: The 2-fluorobenzylidene group in the target compound may offer improved binding compared to non-fluorinated analogs due to enhanced electronegativity. However, 5a’s indole-based benzylidene and 5b’s pyridine group demonstrate superior potency (IC50 < 100 nM) in prostate cancer models .
- Role of C6 Substituents : The 2-methylallyloxy group in the target compound differs from 5b’s dichlorobenzyloxy, which contributes to high tubulin-binding affinity. Allyloxy groups may enhance metabolic stability but reduce polarity compared to halogenated substituents .
- Toxicity : Analogues like 5a show low toxicity in vivo, suggesting that fluorine and allyloxy groups in the target compound may similarly minimize adverse effects .
Antiviral Analogues
Aurones with methoxy and oxyethoxy substituents exhibit antiviral properties:
Table 2: Antiviral Aurone Derivatives
Key Observations :
- The 2,5-dimethoxybenzylidene group in CID 1804018 enables interaction with the Marburg virus nucleoprotein (NP), achieving 8.74% replication inhibition .
Structural Impact on Selectivity and Pharmacokinetics
- Fluorine Position : Compared to the 3-fluorobenzylidene derivative (), the target compound’s 2-fluoro substitution may alter binding pocket interactions, as ortho-substituents often influence steric hindrance .
- Z-Configuration : The Z-isomer is essential for activity, as seen in 5a and 5b, where improper geometry reduces tubulin-binding affinity .
- Methoxy vs. Allyloxy : Methoxy groups (e.g., in 6y, ) improve solubility but may reduce membrane permeability. The 2-methylallyloxy group in the target compound could balance lipophilicity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
